molecular formula C34H31ClFNO2 B15287508 3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid

3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid

Cat. No.: B15287508
M. Wt: 540.1 g/mol
InChI Key: IYCJVTFMIQICDJ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluoro-methyl biphenyl group, and a trimethyl indole propanoic acid moiety

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chlorophenyl and fluoro-methyl biphenyl intermediates, followed by their coupling with the indole propanoic acid derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluoro-methyl biphenyl groups, using reagents such as halogens and nucleophiles.

    Common Reagents and Conditions: Typical reagents include halogens, oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C34H31ClFNO2

Molecular Weight

540.1 g/mol

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]-5-[3-fluoro-4-(2-methylphenyl)phenyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C34H31ClFNO2/c1-21-7-5-6-8-27(21)28-15-11-25(18-30(28)36)24-12-16-31-29(17-24)22(2)32(19-34(3,4)33(38)39)37(31)20-23-9-13-26(35)14-10-23/h5-18H,19-20H2,1-4H3,(H,38,39)

InChI Key

IYCJVTFMIQICDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C(=C4C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)Cl)F

Origin of Product

United States

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